2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-
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Overview
Description
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- typically involves the reaction of 2-propanol with hexadecyloxy and 4-methoxyphenoxy groups under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: This reaction can reduce the compound to a simpler alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a simpler alcohol.
Scientific Research Applications
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological membranes and its role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways and affect cellular processes through its hydrophobic and hydrophilic regions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(hexadecyloxy)-3-(4-hydroxyphenoxy)-
- 2-Propanol, 1-(hexadecyloxy)-3-(4-ethoxyphenoxy)-
Uniqueness
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
156737-65-4 |
---|---|
Molecular Formula |
C26H46O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2R)-1-hexadecoxy-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-22-24(27)23-30-26-19-17-25(28-2)18-20-26/h17-20,24,27H,3-16,21-23H2,1-2H3/t24-/m1/s1 |
InChI Key |
XNTHFVKFSCTXNY-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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